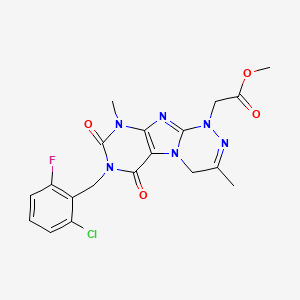
C19H18ClFN6O4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C19H18ClFN6O4 Pyraclostrobin . It is a carbamate ester that is the methyl ester of [2-({[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]methoxycarbamic acid . Pyraclostrobin is widely used as a fungicide to control major plant pathogens, including Septoria tritici, Puccinia species, and Pyrenophora teres .
Applications De Recherche Scientifique
Pyraclostrobin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of carbamate esters and pyrazole derivatives.
Biology: Investigated for its effects on fungal pathogens and its role in plant protection.
Medicine: Explored for its potential antifungal properties and its mechanism of action against fungal infections.
Industry: Widely used in agriculture as a fungicide to protect crops from fungal diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyraclostrobin can be synthesized through a multi-step process involving the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-ol. This intermediate is then reacted with 2-bromo-1-(methoxycarbonyl)benzene to yield the final product .
Industrial Production Methods: Industrial production of Pyraclostrobin involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for agricultural use .
Analyse Des Réactions Chimiques
Types of Reactions: Pyraclostrobin undergoes various chemical reactions, including:
Oxidation: Pyraclostrobin can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding amines or alcohols.
Substitution: Pyraclostrobin can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products:
Oxidation Products: Various oxidized derivatives of Pyraclostrobin.
Reduction Products: Amines or alcohols derived from Pyraclostrobin.
Substitution Products: Compounds where the chlorine atom is replaced by other functional groups.
Mécanisme D'action
Pyraclostrobin exerts its effects by inhibiting the mitochondrial cytochrome-bc1 complex, which is essential for cellular respiration in fungi. This inhibition disrupts the production of ATP, leading to the death of fungal cells. The molecular targets involved include the cytochrome-bc1 complex and other components of the mitochondrial electron transport chain .
Comparaison Avec Des Composés Similaires
Azoxystrobin: Another strobilurin fungicide with a similar mechanism of action.
Trifloxystrobin: A strobilurin fungicide used to control a wide range of fungal diseases.
Fluoxastrobin: A fungicide with a similar chemical structure and mode of action.
Uniqueness: Pyraclostrobin is unique due to its high efficacy against a broad spectrum of fungal pathogens and its ability to provide long-lasting protection to crops. Its chemical structure allows for effective inhibition of the cytochrome-bc1 complex, making it a valuable tool in agricultural disease management .
Propriétés
IUPAC Name |
methyl 2-[7-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN6O4/c1-10-7-25-15-16(22-18(25)27(23-10)9-14(28)31-3)24(2)19(30)26(17(15)29)8-11-12(20)5-4-6-13(11)21/h4-6H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKLPDIWJVCTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














